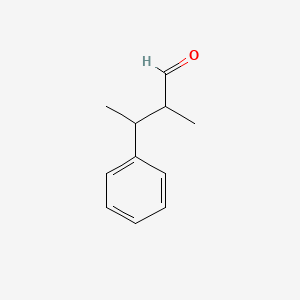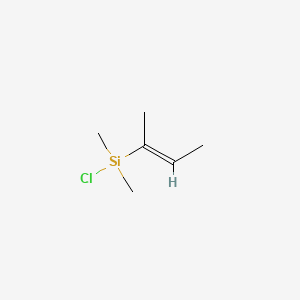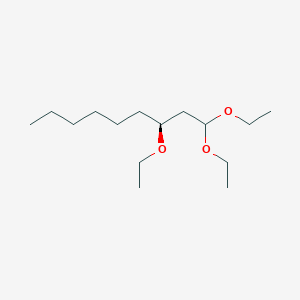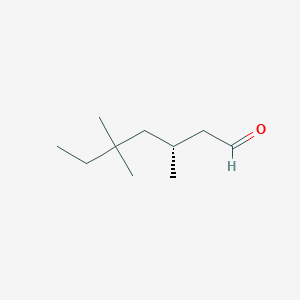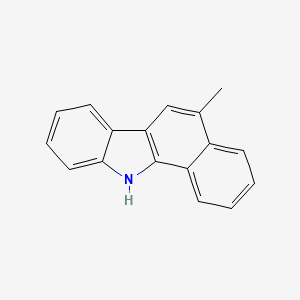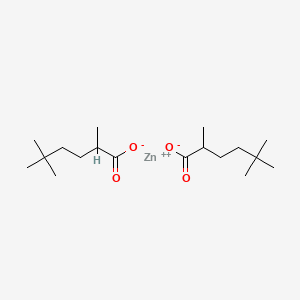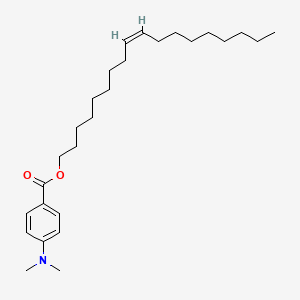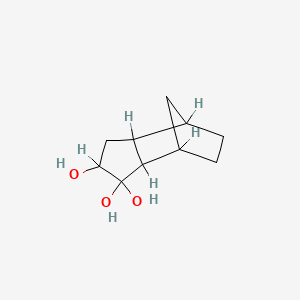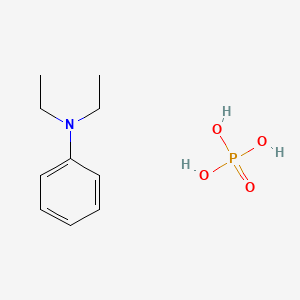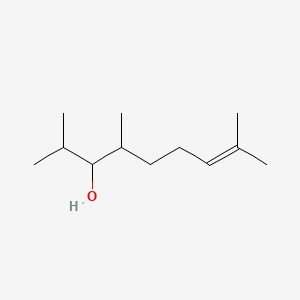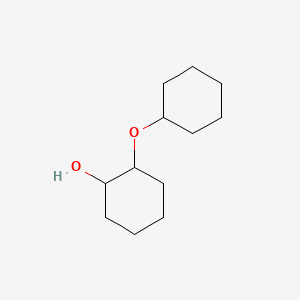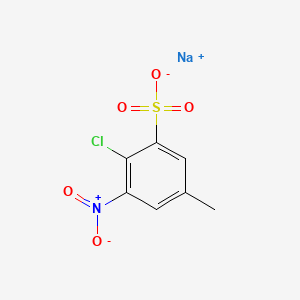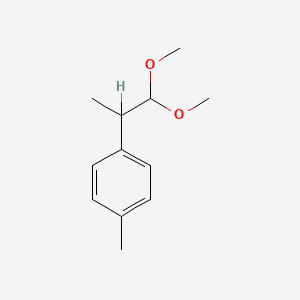
p-(2,2-Dimethoxy-1-methylethyl)toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-(2,2-Dimethoxy-1-methylethyl)toluene: is an organic compound with the molecular formula C12H18O2 It is a derivative of toluene, where the methyl group is substituted with a 2,2-dimethoxy-1-methylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of p-(2,2-Dimethoxy-1-methylethyl)toluene typically begins with toluene and 2,2-dimethoxypropane.
Reaction Conditions: The reaction is usually carried out under acidic conditions to facilitate the electrophilic substitution of the methyl group on toluene with the 2,2-dimethoxy-1-methylethyl group.
Catalysts: Common catalysts include Lewis acids such as aluminum chloride or sulfuric acid.
Industrial Production Methods
Scale-Up: Industrial production involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
- p-(2,2-Dimethoxy-1-methylethyl)toluene can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like hydroxide ions can be used for nucleophilic substitution.
Major Products
Oxidation: Formation of p-(2,2-dimethoxy-1-methylethyl)benzaldehyde or p-(2,2-dimethoxy-1-methylethyl)benzoic acid.
Reduction: Formation of p-(2,2-dimethoxy-1-methylethyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules:
p-(2,2-Dimethoxy-1-methylethyl)toluene is used as an intermediate in the synthesis of more complex organic molecules.Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology and Medicine
Pharmaceuticals: The compound is investigated for its potential use in the synthesis of pharmaceutical agents.
Biological Studies: It is used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Industry
Material Science:
This compound is used in the production of specialty chemicals and materials with unique properties.Agrochemicals: It is explored for its potential use in the synthesis of agrochemical products.
Mechanism of Action
Mechanism
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways: It can modulate various biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
p-(2,2-Dimethoxy-1-methylethyl)benzene: Similar structure but lacks the methyl group on the benzene ring.
p-(2,2-Dimethoxy-1-methylethyl)phenol: Contains a hydroxyl group instead of a methyl group on the benzene ring.
Uniqueness
Chemical Properties:
p-(2,2-Dimethoxy-1-methylethyl)toluene has unique chemical properties due to the presence of both the dimethoxy and methyl groups, which influence its reactivity and interactions.Applications: Its unique structure makes it suitable for specific applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
84878-56-8 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-(1,1-dimethoxypropan-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C12H18O2/c1-9-5-7-11(8-6-9)10(2)12(13-3)14-4/h5-8,10,12H,1-4H3 |
InChI Key |
NHCQQYMXSJZMEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


